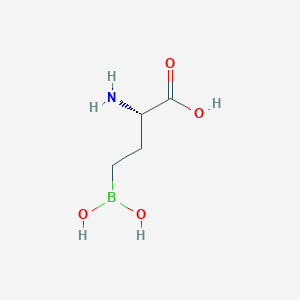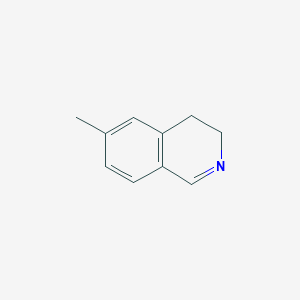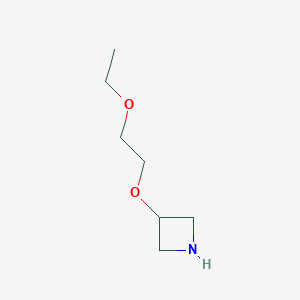
2-Ethyl-3-phenyl-2H-azirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-3-phenyl-2H-azirine is a member of the azirine family, which are three-membered nitrogen-containing heterocycles. These compounds are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. The azirine ring system is characterized by its unsaturation and the presence of a nitrogen atom, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-ethyl-3-phenyl-2H-azirine can be achieved through several methods:
Neber Rearrangement: This classical method involves the rearrangement of oxime derivatives in the presence of a base.
Decomposition of Vinyl Azides: This method involves the thermal or photochemical decomposition of vinyl azides to form azirines.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to azirines through ring contraction reactions.
Oxidative Cyclization of Enamine Derivatives: Enamines can undergo oxidative cyclization to form azirines.
Radical Addition/Cyclization of Alkynes: Alkynes can be converted to azirines through radical addition and cyclization reactions.
Analyse Chemischer Reaktionen
2-ethyl-3-phenyl-2H-azirine undergoes various types of chemical reactions due to its high ring strain and reactivity:
Oxidation: Azirines can be oxidized to form oxazoles or other oxygen-containing heterocycles.
Reduction: Reduction of azirines can lead to the formation of aziridines, which are saturated three-membered nitrogen-containing rings.
Substitution: Azirines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Cycloaddition: Azirines can participate in cycloaddition reactions to form larger ring systems.
Wissenschaftliche Forschungsanwendungen
2-ethyl-3-phenyl-2H-azirine has several applications in scientific research:
Chemistry: Azirines are valuable intermediates in the synthesis of various heterocyclic compounds.
Biology: Azirines have been studied for their biological activity.
Medicine: Due to their biological activity, azirines are investigated as potential drug candidates.
Industry: Azirines are used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-ethyl-3-phenyl-2H-azirine involves its interaction with nucleophilic sites in biological molecules. The azirine ring can act as an electrophile, reacting with nucleophilic amino acid residues such as cysteine or lysine. This interaction can lead to the covalent modification of proteins and enzymes, affecting their function . The high ring strain of azirines also contributes to their reactivity, making them potent inhibitors of biological targets.
Vergleich Mit ähnlichen Verbindungen
2-ethyl-3-phenyl-2H-azirine can be compared with other azirine derivatives:
3-phenyl-2H-azirine: This compound lacks the ethyl group at the 2-position, which can affect its reactivity and biological activity.
2-methyl-3-phenyl-2H-azirine: The presence of a methyl group instead of an ethyl group can lead to differences in steric effects and reactivity.
2H-azirine-2-carboxylic acid: This derivative contains a carboxylic acid group, which can significantly alter its chemical properties and biological activity.
The unique combination of the ethyl and phenyl groups in 2-ethyl-3-phenyl-2H-azirine imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
51209-52-0 |
|---|---|
Molekularformel |
C10H11N |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
2-ethyl-3-phenyl-2H-azirine |
InChI |
InChI=1S/C10H11N/c1-2-9-10(11-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI-Schlüssel |
VQGVJTNNNTVQPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)


![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)


![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)




![[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B11923699.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-6-amine](/img/structure/B11923701.png)
